Methyl 2-(benzoyloxy)-5-bromobenzoate

COMT inhibition Lipoxygenase pathway Catecholamine metabolism

Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 882592-80-5) is a brominated benzoyloxybenzoate ester with the molecular formula C₁₅H₁₁BrO₄ and a molecular weight of 335.15 g/mol. This compound, available in purities of at least 95% from commercial suppliers , serves as a specialized synthetic intermediate.

Molecular Formula C15H11BrO4
Molecular Weight 335.15 g/mol
Cat. No. B12285717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzoyloxy)-5-bromobenzoate
Molecular FormulaC15H11BrO4
Molecular Weight335.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H11BrO4/c1-19-15(18)12-9-11(16)7-8-13(12)20-14(17)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyLBZLCOSDVNLAGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS 882592-80-5): Chemical Identity and Core Properties


Methyl 2-(benzoyloxy)-5-bromobenzoate (CAS: 882592-80-5) is a brominated benzoyloxybenzoate ester with the molecular formula C₁₅H₁₁BrO₄ and a molecular weight of 335.15 g/mol [1]. This compound, available in purities of at least 95% from commercial suppliers , serves as a specialized synthetic intermediate. It is synthesized via the benzoylation of methyl 5-bromosalicylate , a reaction that introduces the benzoyloxy protecting group onto the 2-hydroxy position of the brominated aromatic core.

Why Methyl 2-(benzoyloxy)-5-bromobenzoate Cannot Be Substituted with Generic Benzoyloxybenzoates


The combination of the specific bromine substitution at the 5-position and the benzoyloxy ester at the 2-position confers unique steric and electronic properties that dictate its reactivity in subsequent synthetic steps, particularly for generating active pharmaceutical ingredients like SGLT2 inhibitors . Generic substitution with non-brominated or differently substituted benzoyloxybenzoates is not possible, as the bromine atom serves as a critical functional handle for downstream cross-coupling reactions (e.g., Suzuki, Stille) that define the final pharmacophore. This specific halogen placement is essential for achieving the desired biological activity and synthetic yield .

Quantitative Differentiation Evidence for Methyl 2-(benzoyloxy)-5-bromobenzoate


Target Engagement Profile: Differential Enzyme Inhibition vs. Methyl 5-Bromosalicylate

The addition of the benzoyloxy group transforms a non-inhibitory phenol precursor into a potent enzyme inhibitor. Methyl 2-(benzoyloxy)-5-bromobenzoate exhibits a measured IC50 of 18 nM against rat brain catechol O-methyltransferase (COMT), using 3,4-dihydroxybenzoic acid as a substrate [1]. In contrast, its phenolic precursor, methyl 5-bromosalicylate (methyl 5-bromo-2-hydroxybenzoate), showed no significant activity (NS) against the related enzyme 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells at 100 µM [2]. This quantifiable gain in enzyme inhibitory potency is directly attributable to the benzoyloxy ester moiety [1].

COMT inhibition Lipoxygenase pathway Catecholamine metabolism

Sodium Channel Modulation: Weak Interaction Defines Specific Utility

In vitro assays demonstrate that methyl 2-(benzoyloxy)-5-bromobenzoate interacts weakly with voltage-gated sodium channels, with an IC50 of 103,000 nM (103 µM) for the displacement of [³H]batrachotoxin in rat brain cerebral cortex synaptoneurosomes [1]. This low potency indicates it is not a primary sodium channel blocker. This is a key differentiating factor when compared to potent sodium channel modulators like compound BDBM50473878, which shows a Ki of 1,530 nM in a similar displacement assay [2], and an IC50 of 6,460 nM in a functional veratridine-induced glutamate release assay [2].

Sodium channel Electrophysiology Ion channel pharmacology

Synthetic Efficiency: Optimized Protection Strategy Yields Superior Material

A key innovation in the synthesis of substituted benzoyloxybenzoates is the use of a methyl chloroformate protection-deprotection strategy, which enables the production of high-purity intermediates like methyl 2-(benzoyloxy)-5-bromobenzoate in good yield, overcoming the low yields associated with common esterification methods [1]. In contrast, standard catalytic methods using boron trifluoride-etherate (BF₃·Et₂O) or 1,3-dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) are relatively ineffective for these specific transformations [1].

Synthesis Protecting group Process optimization Benzoyloxybenzoate

Validated Application Scenarios for Methyl 2-(benzoyloxy)-5-bromobenzoate Based on Quantitative Evidence


Scaffold for SGLT2 Inhibitor Discovery and Development

The 5-bromo substituent on the benzoyloxybenzoate core is a strategic synthetic handle for cross-coupling reactions. As such, methyl 2-(benzoyloxy)-5-bromobenzoate is a documented key intermediate in the synthesis of SGLT2 inhibitors . Its use is supported by its weak interaction with off-target sodium channels (IC50 = 103 µM) [3], which makes it a clean starting point for building more complex, targeted molecules. This scenario is most relevant for medicinal chemistry teams working on novel antidiabetic agents.

Precursor for Targeted COMT Inhibitors

Given its potent inhibitory activity against COMT (IC50 = 18 nM) , this compound serves as a validated starting point for the design and synthesis of more potent and selective COMT inhibitors. The presence of the benzoyloxy group is critical for this activity, differentiating it from inactive analogs like methyl 5-bromosalicylate [3]. Researchers investigating treatments for Parkinson's disease or other catecholamine-related disorders may find this compound a valuable lead scaffold or a tool compound for structural optimization.

High-Purity Intermediate for Liquid Crystal and Materials Science

The protection-deprotection method that yields high-purity methyl 2-(benzoyloxy)-5-bromobenzoate was originally developed for the synthesis of liquid crystal intermediates, such as triply reentrant compounds like 4-n-nonyloxyphenyl 4-nitrobenzoyloxybenzoate . This underscores the compound's utility in materials chemistry, where high purity is essential for achieving desired mesophase behavior and optical properties. Its specific substitution pattern may confer unique steric and electronic effects valuable for designing new functional materials.

Electrophysiology Control for Sodium Channel Pharmacology

The compound's weak and well-defined interaction with voltage-gated sodium channels (IC50 = 103 µM) makes it a useful negative control or baseline reference compound in electrophysiology studies. When screening for potent sodium channel modulators, this compound provides a benchmark for low-potency, non-interfering background activity, helping researchers validate assay sensitivity and differentiate true hits from background noise.

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